molecular formula C12H8IN3 B14887283 6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile

6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14887283
M. Wt: 321.12 g/mol
InChI Key: ALFOXURSWHDMMI-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodophenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the iodination of a precursor compound, followed by cyclization and functional group transformations. One common method involves the reaction of 4-iodoaniline with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its potential for various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

6-(4-iodophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8IN3/c1-8-15-11(7-14)6-12(16-8)9-2-4-10(13)5-3-9/h2-6H,1H3

InChI Key

ALFOXURSWHDMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=C(C=C2)I)C#N

Origin of Product

United States

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